Kinase Selectivity: 2000-Fold Window Over 20 Kinases Contrasts with SB203580 Off-Target Promiscuity and Doramapimod Pan-p38 Profile
Talmapimod demonstrates a quantifiable selectivity advantage over both the most widely used p38 tool compound (SB203580) and the most potent p38 clinical candidate (doramapimod/BIRB-796). In enzymatic assays, talmapimod inhibits p38α with an IC50 of 9 nM and p38β with an IC50 of 90 nM, yielding a 10-fold isoform discrimination window, while exhibiting at least 2000-fold selectivity over a panel of 20 other kinases including other MAPKs . By contrast, SB203580 inhibits p38α with an IC50 of only 50 nM (5.6-fold weaker than talmapimod) and has been demonstrated in chemoproteomic studies to potently engage multiple off-target kinases including CK1δ, CK1ε, BRAF, CIT, and DMPK at concentrations below 1 μM [1]. Doramapimod, though picomolar in potency against p38α (Kd = 0.1 nM), is a pan-isoform inhibitor that binds p38γ (Kd = 520 nM) and p38δ (Kd = 200 nM), precluding isoform-specific functional assignment [2]. In ligand-displacement binding assays, talmapimod exhibits Kd values of 1.6 nM for p38α and 5.0 nM for p38β, confirming its binding selectivity translates across assay platforms [3].
| Evidence Dimension | p38α inhibitory potency and kinase selectivity breadth |
|---|---|
| Target Compound Data | Talmapimod: IC50 p38α = 9 nM; IC50 p38β = 90 nM (10-fold selectivity); >2000-fold selectivity over 20 other kinases; Kd p38α = 1.6 nM, Kd p38β = 5.0 nM [3] |
| Comparator Or Baseline | SB203580: IC50 p38α = 50 nM; off-target engagement of CK1δ, CK1ε, BRAF, CIT, DMPK at <1 μM [1]. Doramapimod: Kd p38α = 0.1 nM; Kd p38β = 38 nM; Kd p38γ = 520 nM; Kd p38δ = 200 nM (pan-isoform) [2] |
| Quantified Difference | Talmapimod is 5.6-fold more potent than SB203580 at p38α (9 vs 50 nM) with 2000-fold selectivity window vs. SB203580's multi-kinase promiscuity. Talmapimod spares p38γ/δ unlike doramapimod which retains nanomolar affinity for all four isoforms. |
| Conditions | Enzymatic IC50 assays (p38α and p38β); radiometric filter-binding kinase panel for 20-kinase selectivity; ligand-displacement binding assay (Kd determination) |
Why This Matters
For researchers requiring p38α-specific pathway interrogation without confounding off-target kinase effects, talmapimod's 2000-fold selectivity window eliminates the interpretative ambiguity inherent to SB203580 and the pan-isoform activity of doramapimod.
- [1] Godl K, Wissing J, Kurtenbach A, et al. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proc Natl Acad Sci USA. 2003;100(26):15434-15439. SB203580 affinity capture identified CK1δ, CK1ε, BRAF, CIT, DMPK as off-targets. View Source
- [2] Pargellis C, Tong L, Churchill L, et al. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nat Struct Biol. 2002;9(4):268-272. Doramapimod Kd values: p38α = 0.1 nM, p38β = 38 nM, p38γ = 520 nM, p38δ = 200 nM. View Source
- [3] Karcher SC, Laufer SA. Table 1: Summary of clinically evaluated p38α inhibitors. Talmapimod (SCIO-469): Kd p38α = 1.6 nM, Kd p38β = 5.0 nM, 10X selectivity. Int J Mol Sci. 2022;23(3):1108. PMC6652132 Table 1. View Source
